Cas no 2228425-48-5 (3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol)

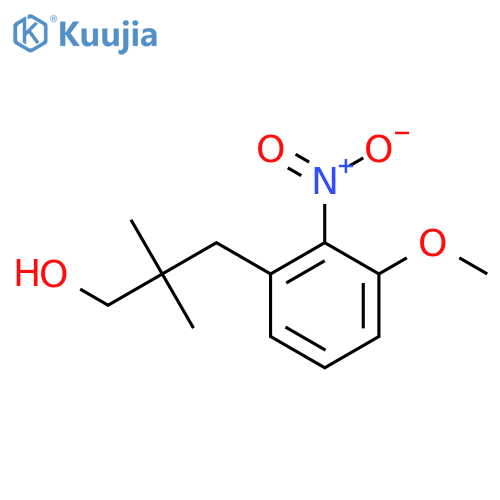

2228425-48-5 structure

商品名:3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

- 2228425-48-5

- EN300-1813471

-

- インチ: 1S/C12H17NO4/c1-12(2,8-14)7-9-5-4-6-10(17-3)11(9)13(15)16/h4-6,14H,7-8H2,1-3H3

- InChIKey: UCXWUCRFTTWXLC-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)CC1C=CC=C(C=1[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 239.11575802g/mol

- どういたいしつりょう: 239.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1813471-0.5g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 0.5g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-0.1g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 0.1g |

$855.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-0.25g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 0.25g |

$893.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-1g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 1g |

$971.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-10g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 10g |

$4176.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-5.0g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 5g |

$2816.0 | 2023-06-02 | ||

| Enamine | EN300-1813471-2.5g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 2.5g |

$1903.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-5g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 5g |

$2816.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-0.05g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 0.05g |

$816.0 | 2023-09-19 | ||

| Enamine | EN300-1813471-1.0g |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |

2228425-48-5 | 1g |

$971.0 | 2023-06-02 |

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2228425-48-5 (3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬